molecular formula C15H13NO3S B2842797 3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid CAS No. 1016498-95-5

3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid

Cat. No.: B2842797
CAS No.: 1016498-95-5
M. Wt: 287.33
InChI Key: PGYCOJMXQYXARW-UHFFFAOYSA-N
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Description

3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid is a complex organic compound with the molecular formula C15H13NO3S and a molecular weight of 287.34 g/mol This compound is characterized by the presence of a cyclopenta[b]thiophene ring fused to a benzoic acid moiety, connected via an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid is unique due to its specific amide linkage and the position of the cyclopenta[b]thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-14(13-8-9-3-2-6-12(9)20-13)16-11-5-1-4-10(7-11)15(18)19/h1,4-5,7-8H,2-3,6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYCOJMXQYXARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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